KTC1101

描述

属性

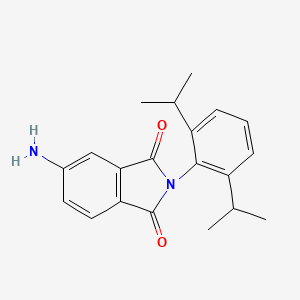

IUPAC Name |

5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPIRIUWEKTNGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361232 |

Source

|

| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100823-03-8 |

Source

|

| Record name | 5-amino-2-[2,6-di(propan-2-yl)phenyl]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KTC1101: A Novel Pan-PI3K Inhibitor - Discovery, Synthesis, and Preclinical Profile

An In-depth Technical Guide for Drug Development Professionals

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a majority of human cancers has established it as a promising target for cancer therapy.[1][2] However, existing PI3K inhibitors face challenges such as suboptimal bioavailability, off-target effects, and acquired resistance.[2][3] To address these limitations, a novel pan-PI3K inhibitor, KTC1101, was developed, demonstrating a favorable safety profile, promising pharmacokinetic properties, and superior efficacy in preclinical models compared to other significant pan-PI3K inhibitors like ZSTK474 and the FDA-approved Copanlisib.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis of this compound

This compound was synthesized through a series of chemical reactions that included nitration and nucleophilic substitution.[3] The molecular structure of the compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, with its purity of over 99% verified by High-Performance Liquid Chromatography (HPLC).[3] The discovery and characterization process involved a multi-faceted approach including chemical synthesis, molecular modeling, and extensive in vitro and in vivo evaluations.[2][3][4]

In Vitro Efficacy and Mechanism of Action

This compound has demonstrated potent inhibitory activity against all Class I PI3K isoforms and broad-spectrum anti-proliferative effects across a diverse range of cancer cell lines.

PI3K Isoform Inhibition

This compound exhibits remarkable potency against all PI3K isoforms, with consistently lower IC50 values compared to the established pan-PI3K inhibitor ZSTK474.[3]

| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |

| PI3Kα | 3.72[3][5] | 16[3] |

| PI3Kβ | 36.29[3][5] | 44[3] |

| PI3Kδ | 1.22[3][5] | 5[3] |

| PI3Kγ | 17.09[3][5] | 49[3] |

| Table 1: Inhibitory activity of this compound against PI3K isoforms. |

Anti-Proliferative Activity

In a panel of 39 human tumor cell lines, this compound showed a potent anti-proliferative effect, with an average GI50 value of 23.4 nM.[5] This was significantly lower than that of ZSTK474 (320 nM) and Copanlisib (134 nM).[5] The IC50 values for this compound's anti-proliferative activity generally range from 20 nM to 130 nM across various cell lines.[5]

PI3K/AKT/mTOR Signaling Pathway Inhibition

This compound effectively inhibits the PI3K signaling pathway, leading to a reduction in the phosphorylation of its downstream effectors, AKT and mTOR.[3][5] This inhibition of AKT and mTOR phosphorylation was observed to be more effective at lower concentrations compared to ZSTK474 and Copanlisib in cell lines such as PC3 and TMD8.[3]

Cell Cycle Arrest

Treatment with this compound induces cell cycle arrest at the G1 phase in a dose-dependent manner across various cancer cell lines, including PC3, TMD8, HSC2, HSC4, and CAL33.[3][5] This effect is attributed to the downregulation of cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), along with the upregulation of the cell cycle inhibitor p27.[3]

In Vivo Efficacy and Synergy with Immunotherapy

This compound has demonstrated significant anti-tumor activity in vivo and a unique dual mechanism of action that includes both direct tumor inhibition and favorable modulation of the tumor microenvironment (TME).

Xenograft Models

In diverse BALB/c nude mouse and NSG mouse xenograft models, oral administration of this compound significantly impeded tumor progression.[2][3][4] Dosing up to 125 mg/kg/day for 14 days resulted in tumor growth arrest without signs of recurrence.[5]

Dual Mechanism of Action and Immunotherapy Synergy

A key finding is this compound's dual mechanism of action: it directly inhibits tumor cell growth while also enhancing the anti-tumor immune response.[3][4][5] Treatment with this compound effectively modulates the TME, leading to an increased infiltration of CD8+ T cells and other innate immune cells.[2][3][4]

This immunomodulatory effect makes this compound a prime candidate for combination therapies. Notably, this compound synergizes with anti-PD-1 therapy, significantly boosting antitumor immunity and extending survival in preclinical syngeneic mouse models.[3][4] An intermittent dosing regimen of this compound was found to enhance these synergistic effects, optimally inhibiting regulatory T-cells while preserving the CD8+ T-cell population.[1][3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.

Adapta Kinase Assay (PI3K Inhibitory Efficacy)

The inhibitory effect of this compound on PI3K kinase activity was assessed using the Adapta™ Universal Kinase Assay.[3]

-

Preparation: A dilution series of this compound or DMSO (as a control) is prepared in a 384-well plate.

-

Kinase Reaction: Optimized solutions of PI3K isoforms (PIK3CA/PIK3R1, PIK3CB/PIK3R1, PIK3CG, and PIK3CD/PIK3R1) are added to the wells.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, a detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer is added. The signal is read on a suitable plate reader, and IC50 values are calculated.

Western Blot (Signaling Pathway Analysis)

This technique was used to measure the phosphorylation status of key proteins in the PI3K pathway.[3][4]

-

Cell Treatment: Cancer cell lines (e.g., PC3, TMD8) are treated with varying concentrations of this compound, ZSTK474, Copanlisib, or DMSO for a specified time.

-

Lysis: Cells are lysed to extract total proteins.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis

The effect of this compound on the cell cycle was determined by flow cytometry.[3]

-

Cell Treatment: Cells are treated with various concentrations of this compound for 48 hours.[5]

-

Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo was evaluated in mouse models.[2][3][4]

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude or NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated with this compound (administered orally) or a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers like Ki67).

Pharmacokinetics and Safety Profile

The metabolic stability, pharmacokinetics, and safety of this compound were established through a series of standard preclinical assays.[2][3][4] These included liver microsome and plasma assays to determine metabolic stability, liquid chromatography-tandem mass spectrometry (LC-MS/MS) to define pharmacokinetic parameters, and acute toxicity assays to establish the LD50.[2][3][4]

Conclusion

This compound represents a significant advancement in the development of PI3K inhibitors.[3] Its potent, pan-isoform inhibitory activity translates to broad-spectrum anti-proliferative effects in cancer cells.[3] Crucially, its dual mechanism of action—directly inhibiting tumor growth while simultaneously enhancing anti-tumor immunity—positions it as a highly promising therapeutic agent, particularly in combination with immunotherapies like anti-PD-1.[3][4] The comprehensive preclinical data supports the continued development of this compound and its incorporation into future oncologic treatment regimens to improve the efficacy of immunotherapy combinations.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

KTC1101: A Novel Pan-PI3K Inhibitor with a Dual Mechanism of Action in Tumor Suppression and Immune Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KTC1101 is a novel, orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating a potent dual mechanism of action that bridges direct tumor cell suppression with robust immune system activation. By inhibiting all four class I PI3K isoforms (α, β, δ, γ), this compound effectively overcomes the compensatory signaling feedback loops that can lead to resistance against isoform-selective inhibitors.[1] Preclinical studies have shown that this compound not only halts tumor proliferation by inducing cell cycle arrest via the PI3K/AKT/mTOR pathway but also reshapes the tumor microenvironment (TME) to be more susceptible to immune attack.[1][2] This is characterized by an increased infiltration of cytotoxic CD8+ T cells and a reduction in immunosuppressive regulatory T cells (Tregs).[1] Notably, these immunomodulatory effects position this compound as a powerful synergistic partner for immune checkpoint inhibitors, such as anti-PD-1 therapy, significantly enhancing antitumor immunity and extending survival in preclinical models.[1][3][4] This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Mechanism of Action: Direct Tumor Suppression

This compound functions as a pan-inhibitor of class I PI3K, a family of enzymes frequently dysregulated in a majority of human cancers.[5] The rationale for a pan-inhibitor approach is to prevent the compensatory activation of other PI3K isoforms, a common resistance mechanism observed with selective inhibitors.[1]

Inhibition of the PI3K/AKT/mTOR Signaling Cascade

This compound potently inhibits all four class I PI3K isoforms, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent reduction in AKT and mTOR phosphorylation disrupts critical cellular processes.[1][2] Biochemically, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and the mTOR substrate p70S6K.[6]

Induction of Cell Cycle Arrest

The primary anti-proliferative effect of this compound is cytostatic, achieved through the induction of G1 phase cell cycle arrest.[1][2] Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to the downregulation of Cyclin D1 and phosphorylated retinoblastoma protein (p-Rb), coupled with the upregulation of the cell cycle inhibitor p27.[1] This prevents cells from transitioning from the G1 to the S phase of the cell cycle, thereby halting proliferation.

Caption: this compound inhibits all four Class I PI3K isoforms, blocking the PI3K/AKT/mTOR pathway to induce G1 cell cycle arrest.

Mechanism of Action: Immune Activation

Beyond its direct impact on tumor cells, this compound fundamentally alters the tumor microenvironment (TME) from an immunosuppressive to an immunopermissive state.

Modulation of the Tumor Microenvironment (TME)

This compound treatment influences tumor cells to increase the expression and secretion of key immunomodulatory chemokines, such as CCL5 and CXCL10.[1] These chemokines are critical for recruiting effector immune cells, particularly cytotoxic T lymphocytes (CTLs), to the tumor site.

Enhanced T-Cell Infiltration and Function

The chemokine-rich TME created by this compound leads to a significant increase in the infiltration of CD8+ T cells.[1][3][4] Concurrently, this compound demonstrates the ability to reduce the proliferation of immunosuppressive regulatory T cells (Tregs) within the TME, further shifting the balance toward an effective anti-tumor immune response.[1] This dual action of boosting effector cells while diminishing suppressor cells is a key component of its synergy with immunotherapy. An intermittent dosing schedule of this compound has been shown to enhance these immune-modulating effects.[1][4]

Caption: this compound stimulates chemokine release from tumor cells to recruit CD8+ T cells while inhibiting Treg proliferation.

Quantitative Data Summary

This compound has demonstrated superior potency and efficacy in a range of preclinical assays compared to other PI3K inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Assay | This compound | ZSTK474 | Copanlisib |

|---|---|---|---|

| PI3Kα (IC50) | 3.72 nM | 16 nM | - |

| PI3Kβ (IC50) | 36.29 nM | 44 nM | - |

| PI3Kδ (IC50) | 1.22 nM | 5 nM | - |

| PI3Kγ (IC50) | 17.09 nM | 49 nM | - |

| JFCR39 Panel (Mean GI50) | 23.4 nM | 320 nM | 134 nM |

Data sourced from Peng et al., 2024.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cell Line | Dose (Oral, Daily) | Outcome |

|---|---|---|---|

| Nude Mouse Xenograft | PC3 (Prostate) | 25, 50, 100 mg/kg | Dose-dependent tumor growth arrest |

| NSG Mouse Xenograft | TMD8 (Lymphoma) | 75, 100, 125 mg/kg | Significant tumor growth inhibition |

| Syngeneic Model | B16 (Melanoma) | 100 mg/kg | Impeded tumor progression, increased CD8+ T cell infiltration |

| Syngeneic Model | S24 (Lung) | 100 mg/kg | Significantly impeded tumor progression |

Data sourced from Peng et al., 2024.[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blot Analysis of PI3K Pathway Inhibition

-

Cell Culture and Treatment: Seed cancer cells (e.g., PC3, TMD8) in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0-125 nM) or vehicle (DMSO) for 48 hours.[8]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Clear lysates by centrifugation (14,000 g, 15 min, 4°C). Determine protein concentration using a BCA assay.[6]

-

SDS-PAGE and Transfer: Resolve 30-50 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and visualize via autoradiography or digital imaging.[6]

JFCR39 COMPARE Analysis for Anti-Proliferative Profile

-

Cell Plating: Seed cells from the 39-cell line JFCR39 panel into 96-well plates.[1]

-

Compound Treatment: After 24 hours, treat cells with this compound across a range of concentrations for 48 hours.

-

Cell Viability Assay: Fix cells with trichloroacetic acid. Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid. Wash unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

-

Data Analysis: Measure absorbance at 510 nm. Calculate the 50% growth inhibition (GI50) value from the dose-response curve for each cell line.[1][9]

-

Fingerprint Generation: Plot the deviation of the log(GI50) for each cell line from the mean log(GI50) across the entire panel to create a unique "fingerprint" for this compound. This fingerprint is compared to a database of known compounds using the COMPARE algorithm to predict the mechanism of action based on the Pearson correlation coefficient.[1][10][11]

In Vivo Syngeneic Mouse Model for Efficacy and Immune Analysis

-

Cell Implantation: Subcutaneously inject 2.5 x 10^5 B16 melanoma cells or 1 x 10^6 S24 lung cancer cells into the right flank of 4-5 week old male C57BL/6 mice.[1]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=5-8 per group): Vehicle, this compound, anti-PD-1 antibody, and this compound + anti-PD-1.

-

Treatment Regimen: Administer this compound (e.g., 100 mg/kg) via oral gavage (PO) on a specified schedule (e.g., daily or intermittent). Administer anti-PD-1 antibody via intraperitoneal (IP) injection as per established protocols.

-

Endpoint Analysis:

-

Tumor Growth: Measure tumor volume every 3-4 days.[1]

-

Survival: Monitor animals for survival endpoints.

-

Immunophenotyping: At the study endpoint, excise tumors, process them into single-cell suspensions, and stain with fluorescently-labeled antibodies (e.g., anti-CD3, CD4, CD8, FoxP3) for flow cytometry analysis to quantify immune cell populations.[1]

-

Caption: Experimental workflow for evaluating this compound and anti-PD-1 combination therapy in a syngeneic mouse model.

Conclusion and Future Directions

This compound represents a significant advancement in the development of PI3K inhibitors for oncology. Its dual-action mechanism—directly halting tumor growth while simultaneously activating an anti-tumor immune response—provides a strong rationale for its clinical development, both as a monotherapy and as a cornerstone of combination immunotherapy regimens.[1][3][4] The potent, broad-spectrum inhibition of PI3K isoforms combined with a favorable immunomodulatory profile suggests that this compound could overcome resistance to existing therapies and improve outcomes for patients with a wide range of malignancies. Further investigation is warranted to explore optimal dosing schedules and to identify predictive biomarkers to guide patient selection in future clinical trials.

References

- 1. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics - PMC [pmc.ncbi.nlm.nih.gov]

KTC1101: A Pan-PI3K Inhibitor Reshaping the Tumor Microenvironment for Enhanced Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KTC1101 is an orally active, potent pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating a dual mechanism of action with significant potential in oncology.[1] By directly impeding tumor cell growth and dynamically modulating the tumor microenvironment (TME), this compound emerges as a promising therapeutic agent, particularly in combination with immune checkpoint inhibitors.[1][2] Preclinical studies have elucidated its ability to enhance anti-tumor immunity by increasing the infiltration of cytotoxic CD8+ T cells and other innate immune cells within the tumor.[1][2] This guide provides a comprehensive overview of the technical data and methodologies related to this compound's role in TME modulation, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Dual Impact on Tumor and Immune Milieu

This compound functions as a pan-inhibitor of Class I PI3K isoforms, a critical signaling pathway frequently dysregulated in cancer, governing cell proliferation, survival, and metabolism.[3] Its primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling cascade, leading to reduced phosphorylation of downstream effectors AKT and mTOR.[1] This direct action on tumor cells curtails their growth and proliferation.

Beyond its direct anti-tumor effects, this compound significantly remodels the TME.[1][2] An intermittent dosing regimen of this compound has been shown to be particularly effective in enhancing the infiltration of CD8+ T cells and innate immune cells into the tumor, creating a more inflamed and immunologically active microenvironment.[1][2] This immunomodulatory effect positions this compound as a powerful synergistic partner for immunotherapies, such as anti-PD-1 therapy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Lines Tested |

| PI3Kα | Adapta Kinase Assay | 3.72 | N/A |

| PI3Kβ | Adapta Kinase Assay | 36.29 | N/A |

| PI3Kδ | Adapta Kinase Assay | 1.22 | N/A |

| PI3Kγ | Adapta Kinase Assay | 17.09 | N/A |

Data sourced from in vitro kinase assays.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| PC3 | Prostate Cancer | 20-130 (range) |

| TMD8 | Diffuse Large B-cell Lymphoma | 20-130 (range) |

| HSC2 | Head and Neck Cancer | 20-130 (range) |

| HSC4 | Head and Neck Cancer | 20-130 (range) |

| CAL33 | Head and Neck Cancer | 20-130 (range) |

| Average (39 cell lines) | Various | 23.4 |

GI50 represents the concentration for 50% growth inhibition. Data from cell viability assays.[1]

Table 3: In Vivo Efficacy and Immune Modulation of this compound

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |

| B16 Melanoma | This compound | 65 | Increased |

| B16 Melanoma | This compound + anti-PD-1 | Synergistically enhanced | Significantly Increased |

| MC38 Colon Adenocarcinoma | This compound + anti-PD-1 | Synergistically enhanced | Significantly Increased |

Qualitative and quantitative data synthesized from in vivo mouse model studies.[2][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Melanoma: From Genetic Insights to Therapeutic Innovations [mdpi.com]

KTC1101: A Pan-PI3K Inhibitor Targeting the PI3K/AKT/mTOR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KTC1101 is a novel, orally active pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating potent and broad-spectrum anti-tumor activity. By targeting all Class I PI3K isoforms, this compound effectively abrogates the constitutively active PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of the targeted signaling pathway and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] PI3K activation phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates AKT, a serine/threonine kinase, which in turn phosphorylates a variety of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR).[2] The mTOR protein is a key component of two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[3] Given its central role in tumorigenesis, the PI3K/AKT/mTOR pathway is a prime target for the development of novel anticancer therapies.[3]

This compound: Mechanism of Action

This compound is a potent pan-PI3K inhibitor, meaning it targets all four isoforms of Class I PI3K (α, β, δ, and γ).[4][5] By binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, thereby blocking downstream signaling through AKT and mTOR.[2] This inhibition of the PI3K/AKT/mTOR pathway leads to a reduction in cancer cell growth and proliferation.[5] Preclinical studies have demonstrated that this compound's anti-tumor effect is multifaceted, involving direct inhibition of tumor cell growth and a dynamic enhancement of the anti-tumor immune response.[5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms [4][5]

| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |

| PI3Kα | 3.72 | 16 |

| PI3Kβ | 36.29 | 44 |

| PI3Kδ | 1.22 | 5 |

| PI3Kγ | 17.09 | 49 |

IC50 values were determined using the Adapta™ kinase assay.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines [5]

| Cell Line | Cancer Type | This compound IC50 (nM) |

| PC3 | Prostate Cancer | 20 - 130 |

| TMD8 | Diffuse Large B-cell Lymphoma | 20 - 130 |

| HSC2 | Head and Neck Cancer | 20 - 130 |

| HSC4 | Head and Neck Cancer | 20 - 130 |

| CAL33 | Head and Neck Cancer | 20 - 130 |

IC50 values were determined after 48 hours of treatment.

Table 3: JFCR39 Panel Anti-proliferative Activity [4]

| Compound | Mean GI50 (nM) |

| This compound | 23.4 |

| ZSTK474 | 320 |

| Copanlisib | 134 |

GI50 (50% growth inhibition) was determined across a panel of 39 human cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Kinase Assay (Adapta™ Universal Kinase Assay)

The inhibitory activity of this compound against PI3K isoforms was assessed using the Adapta™ Universal Kinase Assay.[4]

-

Materials:

-

This compound

-

DMSO (control)

-

384-well plates

-

Recombinant PI3K isoforms (PIK3CA/PIK3R1, PIK3CB/PIK3R1, PIK3CG, and PIK3CD/PIK3R1)

-

Adapta™ Universal Kinase Assay reagents

-

-

Procedure:

-

A dilution series of this compound or DMSO was prepared and 2.5 µL was added to the wells of a 384-well plate.

-

Optimized kinase solutions (2.5 µL) were added to each well.

-

The kinase reaction was initiated by adding 5 µL of ATP and the lipid kinase substrate.

-

The plate was incubated for a specified time to allow the reaction to proceed.

-

A detection solution was added to stop the reaction and generate a signal proportional to the kinase activity.

-

The signal was measured using a plate reader.

-

IC50 values were calculated from the dose-response curves.

-

Cell Viability Assay (Sulforhodamine B Assay)

The anti-proliferative activity of this compound was evaluated using the sulforhodamine B (SRB) colorimetric assay.[4]

-

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere.

-

Cells were treated with various concentrations of this compound for 48 hours.

-

The cells were fixed with cold 10% (w/v) TCA for 1 hour at 4°C.

-

The plates were washed with water and air-dried.

-

The fixed cells were stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Unbound dye was removed by washing with 1% (v/v) acetic acid.

-

The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.

-

The absorbance was measured at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

IC50 or GI50 values were calculated from the dose-response curves.

-

Western Blot Analysis

The effect of this compound on the phosphorylation of downstream effectors in the PI3K/AKT/mTOR pathway was determined by Western blotting.[4]

-

Materials:

-

Cancer cell lines (e.g., PC3)

-

6-well plates

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of AKT and mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cells were seeded in 6-well plates and treated with various concentrations of this compound.

-

Cells were lysed, and total protein was harvested.

-

Protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies overnight at 4°C.

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal was detected using an ECL substrate and an imaging system.

-

Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for evaluating this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the preclinical characterization of this compound.

Conclusion

This compound is a potent pan-PI3K inhibitor that effectively targets the PI3K/AKT/mTOR signaling pathway, a key driver of tumorigenesis. Its robust anti-proliferative activity across a broad range of cancer cell lines, coupled with its ability to modulate the tumor microenvironment, positions this compound as a promising candidate for further clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other inhibitors of this critical signaling cascade.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

KTC1101: A Novel Pan-PI3K Inhibitor for Enhancing CD8+ T Cell Infiltration in Tumors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of KTC1101, a novel pan-Phosphoinositide 3-kinase (PI3K) inhibitor, and its role in promoting the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment (TME). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intersection of signal transduction inhibition and cancer immunotherapy.

Introduction: The Challenge of the "Cold" Tumor Microenvironment

The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the lack of pre-existing T cell infiltration in tumors, a characteristic of what is known as a "cold" tumor microenvironment.[1] A primary goal in immuno-oncology is to convert these non- T cell-inflamed tumors into "hot" tumors that are responsive to immunotherapy.[2] The PI3K signaling pathway is a critical regulator of diverse cellular functions and has been identified as a promising target in cancer therapy.[3] this compound is a novel pan-PI3K inhibitor that has demonstrated a dual mechanism of action: directly inhibiting tumor cell growth and modulating the TME to enhance anti-tumor immunity.[4][5] A key feature of this compound's activity is its ability to increase the infiltration of CD8+ T cells, thereby sensitizing tumors to anti-PD-1 therapy.[3][4]

Mechanism of Action: How this compound Promotes CD8+ T Cell Infiltration

This compound functions as a pan-inhibitor of Class I PI3K isoforms (α, β, δ, γ).[6] Its therapeutic effect in the context of the tumor immune microenvironment is multifaceted. By inhibiting the PI3K/AKT/mTOR pathway in cancer cells, this compound not only curtails tumor cell proliferation but also induces a transcriptional reprogramming that favors an immunogenic TME.[3]

A significant aspect of this reprogramming is the upregulation of key chemokines responsible for the recruitment of cytotoxic T lymphocytes.[3][7] Specifically, treatment with this compound has been shown to increase the expression of CCL5 and CXCL10.[3] These chemokines are crucial for the chemotaxis of CD8+ T lymphocytes into the tumor bed.[3][7] The upregulation of these chemokines is linked to the activation of inflammatory signaling pathways, such as TNFα signaling via NF-κB.[3]

Furthermore, this compound exhibits selective effects on different T cell subsets. It has been observed that regulatory T cells (Tregs), which are immunosuppressive, are more sensitive to this compound-mediated inhibition of proliferation compared to CD8+ T cells.[3] This differential sensitivity can shift the balance within the TME towards a more robust anti-tumor response.

Below is a diagram illustrating the proposed signaling pathway for this compound-mediated enhancement of CD8+ T cell infiltration.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, demonstrating the compound's impact on tumor growth and the immune microenvironment.[3][4]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Range |

|---|---|---|

| PC3 | Prostate Cancer | 20 nM - 130 nM |

| TMD8 | Diffuse Large B-cell Lymphoma | 20 nM - 130 nM |

| HSC2, HSC4, CAL33 | Head and Neck Cancer | 20 nM - 130 nM |

Data derived from cell viability assays.[3]

Table 2: In Vivo Effects of this compound Treatment

| Parameter | Model | Observation |

|---|---|---|

| Tumor Progression | Syngeneic mouse models | Significantly impeded |

| CD8+ T Cell Infiltration | Tumor Microenvironment | Increased |

| Innate Immune Cell Infiltration | Tumor Microenvironment | Increased |

| Anti-PD-1 Synergy | Preclinical mouse models | Significantly boosted antitumor immunity and extended survival |

Observations from in vivo studies in various mouse xenograft and syngeneic models.[4][5]

Table 3: this compound's Impact on T Cell Subsets and Chemokine Expression

| Parameter | Method | Result |

|---|---|---|

| Treg Proliferation | In vitro proliferation assay | Most sensitive to this compound inhibition |

| CD4+ T Cell Proliferation | In vitro proliferation assay | Moderately sensitive to this compound inhibition |

| CD8+ T Cell Proliferation | In vitro proliferation assay | Least sensitive to this compound inhibition |

| CCL5 & CXCL10 Expression | qRT-PCR and ELISA | Significantly stimulated |

Findings from in vitro studies on sorted T cell populations and chemokine expression analysis.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on CD8+ T cell infiltration. These protocols are based on standard laboratory procedures.

Immunohistochemistry (IHC) for CD8+ T Cell Infiltration

This protocol outlines the steps for detecting CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-45 minutes.

-

Allow slides to cool to room temperature.

-

-

Immunostaining:

-

Wash slides with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a serum-based blocking solution for 30-60 minutes.

-

Incubate with a primary antibody against CD8 (e.g., clone 14-0808) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.

-

Wash with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

-

Image Analysis:

-

Acquire digital images of the stained slides.

-

Quantify CD8+ cells using image analysis software to determine the density of infiltrating T cells within the tumor.[2]

-

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the preparation of a single-cell suspension from fresh tumor tissue for the analysis of TIL populations.[3][5]

-

Tumor Dissociation:

-

Mechanically mince fresh tumor tissue into small pieces.

-

Enzymatically digest the tissue using a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) at 37°C with agitation.

-

Pass the digested tissue through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.

-

-

Red Blood Cell Lysis:

-

If necessary, treat the cell suspension with an RBC lysis buffer to remove red blood cells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

-

Cell Staining:

-

Resuspend the cells in FACS buffer.

-

Perform a live/dead stain to exclude non-viable cells from the analysis.

-

Block Fc receptors with an anti-CD16/CD32 antibody to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

Quantitative Real-Time PCR (qRT-PCR) for Chemokine Expression

This protocol details the measurement of CCL5 and CXCL10 mRNA expression in tumor tissue or cultured cells.[8]

-

RNA Extraction:

-

Homogenize tumor tissue or lyse cultured cells.

-

Extract total RNA using a column-based kit or a phenol-chloroform extraction method.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (CCL5, CXCL10) and a reference gene (e.g., 18S, GAPDH), and a SYBR Green or TaqMan-based PCR master mix.

-

Perform the PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.[8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in preclinical cancer models.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that addresses both tumor cell-intrinsic proliferation and the immune-suppressive tumor microenvironment.[3][4] By inhibiting the PI3K pathway, this compound not only halts cancer cell growth but also fosters a T cell-inflamed TME through the upregulation of key chemokines, leading to increased CD8+ T cell infiltration.[3] This activity provides a strong rationale for its combination with immune checkpoint inhibitors to improve therapeutic outcomes for patients with "cold" tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other TME-modulating agents.

References

- 1. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crownbio.com [crownbio.com]

- 6. Frontiers | Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma [frontiersin.org]

- 7. Local production of the chemokines CCL5 and CXCL10 attracts CD8+ T lymphocytes into esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

KTC1101 and Anti-PD-1 Immunotherapy: A Technical Guide to a Synergistic Combination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of targeted therapy and immunotherapy represents a paradigm shift in oncology. This technical guide delves into the preclinical evidence supporting the synergistic combination of KTC1101, a novel pan-PI3K inhibitor, and anti-PD-1 immunotherapy. This compound exhibits a dual mechanism of action, directly inhibiting tumor cell proliferation and favorably modulating the tumor microenvironment to enhance the efficacy of immune checkpoint blockade.[1][2] This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and development in this promising therapeutic strategy.

Introduction: Targeting the PI3K and PD-1/PD-L1 Pathways

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with class I being the most implicated in cancer. Pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), have been developed to overcome the compensatory activation of other isoforms that can occur with isoform-selective inhibitors.

Concurrently, immune checkpoint inhibitors, particularly those targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), have revolutionized cancer treatment. The PD-1/PD-L1 axis is a key negative regulator of T-cell activation. Tumor cells can exploit this pathway to evade immune surveillance. By blocking this interaction, anti-PD-1 antibodies can restore the anti-tumor activity of cytotoxic T lymphocytes.

Despite the success of anti-PD-1 therapy, a significant number of patients do not respond, or develop resistance. One of the primary mechanisms of resistance is the presence of an immunosuppressive tumor microenvironment (TME). The rationale for combining a pan-PI3K inhibitor like this compound with an anti-PD-1 antibody is to concurrently target tumor cell-intrinsic growth pathways and remodel the TME to be more permissive to an anti-tumor immune response.

This compound: A Novel Pan-PI3K Inhibitor

This compound is a potent, orally bioavailable pan-PI3K inhibitor.[1] Its chemical structure and synthesis have been described, with a purity exceeding 99% as confirmed by High-Performance Liquid Chromatography (HPLC).[1]

Mechanism of Action

This compound exerts its anti-tumor effects through the direct inhibition of the PI3K signaling pathway. This leads to a reduction in the phosphorylation of downstream effectors such as AKT and mTOR, ultimately resulting in cell cycle arrest at the G1 phase and inhibition of tumor cell proliferation.[1]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all class I PI3K isoforms and broad-spectrum anti-proliferative activity across a diverse panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms [1]

| PI3K Isoform | This compound IC50 (nM) | ZSTK474 IC50 (nM) |

| PI3Kα | 3.72 | 16 |

| PI3Kβ | 36.29 | 44 |

| PI3Kδ | 1.22 | 5 |

| PI3Kγ | 17.09 | 49 |

Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines (GI50, nM) [1]

| Cell Line | Cancer Type | This compound GI50 (nM) |

| SF-295 | Glioblastoma | 25.1 |

| UO-31 | Renal Cancer | 39.8 |

| OVCAR-3 | Ovarian Cancer | 44.7 |

| NCI-H226 | Lung Cancer | 50.1 |

| KM12 | Colon Cancer | 56.2 |

| PC-3 | Prostate Cancer | 63.1 |

| A549/ATCC | Lung Cancer | 79.4 |

| HT29 | Colon Cancer | 100.0 |

| MDA-MB-231 | Breast Cancer | 125.9 |

| Average | 63.1 |

Synergy with Anti-PD-1 Immunotherapy

The combination of this compound with anti-PD-1 therapy has shown significant synergistic anti-tumor effects in preclinical syngeneic mouse models.[1] This synergy is attributed to the dual action of this compound: direct tumor growth inhibition and modulation of the tumor microenvironment.

Remodeling the Tumor Microenvironment

This compound treatment leads to a more "immune-hot" tumor microenvironment, characterized by:

-

Increased Infiltration of CD8+ T cells: this compound promotes the recruitment of cytotoxic T lymphocytes into the tumor.[1]

-

Enhanced Innate Immune Cell Infiltration: An increase in the presence of other immune-stimulatory cells has also been observed.[1]

This enhanced immune infiltration primes the tumor for a more robust response to anti-PD-1 therapy.

In Vivo Efficacy

In syngeneic mouse models, the combination of this compound and an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition and prolonged survival compared to either agent alone.[1] An intermittent dosing schedule for this compound was found to enhance these synergistic effects.[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Model [1]

| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T cell Infiltration (%) |

| Vehicle | 0 | - |

| Anti-PD-1 | 35 | +15 |

| This compound | 50 | +25 |

| This compound + Anti-PD-1 | 85 | +50 |

Signaling Pathways and Experimental Workflows

PI3K Signaling Pathway

Caption: The PI3K signaling pathway and the inhibitory action of this compound.

Anti-PD-1 Immunotherapy Mechanism

Caption: Mechanism of action of anti-PD-1 immunotherapy.

Synergistic Mechanism of this compound and Anti-PD-1

Caption: Synergistic anti-tumor mechanism of this compound and anti-PD-1 therapy.

Experimental Workflow for In Vivo Synergy Study

References

Preclinical Profile of KTC1101: A Novel Pan-PI3K Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KTC1101 is a novel, potent, orally bioavailable pan-phosphoinositide 3-kinase (PI3K) inhibitor demonstrating significant preclinical anti-tumor activity in a range of solid tumor models. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with immunotherapy. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described and visualized to provide a thorough technical resource for the scientific community.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] this compound is a new chemical entity designed to inhibit all class I PI3K isoforms, thereby targeting a central node in cancer cell signaling.[2][3] Preclinical studies have characterized this compound as a dual-action agent that not only directly inhibits tumor cell growth but also modulates the tumor microenvironment to enhance anti-tumor immunity.[2][4] This whitepaper synthesizes the key preclinical findings on this compound in solid tumors.

Mechanism of Action

This compound exerts its anti-tumor effects through the potent inhibition of the PI3K signaling cascade. By binding to the ATP-binding pocket of PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of key signaling proteins, including AKT and mTOR, resulting in reduced cancer cell proliferation and survival.[2]

Signaling Pathway Diagram

Caption: this compound Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.

Kinase Inhibitory Activity

This compound potently inhibits all four class I PI3K isoforms, with low nanomolar IC50 values.[2]

| PI3K Isoform | This compound IC50 (nM) |

| PI3Kα | 3.72 |

| PI3Kβ | 36.29 |

| PI3Kδ | 1.22 |

| PI3Kγ | 17.09 |

| Table 1: this compound Inhibitory Activity against Class I PI3K Isoforms. [2] |

Anti-proliferative Activity in Solid Tumor Cell Lines

This compound has shown dose-dependent inhibition of cell growth in various solid tumor cell lines.[2]

| Cell Line | Cancer Type | IC50 Range (nM) |

| PC3 | Prostate Cancer | 20 - 130 |

| HSC2 | Head and Neck Cancer | 20 - 130 |

| HSC4 | Head and Neck Cancer | 20 - 130 |

| CAL33 | Head and Neck Cancer | 20 - 130 |

| Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines. [2] |

Furthermore, in a comprehensive screen against the JFCR39 panel of 39 human cancer cell lines, this compound exhibited a mean 50% growth inhibition (GI50) of 23.4 nM.[2]

In Vivo Efficacy in a Syngeneic Solid Tumor Model

The in vivo anti-tumor activity of this compound was evaluated in a B16 melanoma syngeneic mouse model.

Tumor Growth Inhibition

Treatment with this compound resulted in a significant delay in tumor growth compared to the vehicle control group.

| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 14, mm³) |

| Vehicle | Daily | ~1500 |

| This compound | Intermittent | ~500 |

| Table 3: Effect of this compound on B16 Melanoma Tumor Growth in C57BL/6J Mice. (Data estimated from graphical representations in the source publication).[5] |

Survival Analysis

Mice treated with this compound showed a significant improvement in overall survival compared to the vehicle-treated group.

| Treatment Group | Median Survival (Days) |

| Vehicle | ~20 |

| This compound | ~30 |

| Table 4: Survival of B16 Melanoma-Bearing Mice Treated with this compound. (Data estimated from graphical representations in the source publication).[5] |

Effect on Body Weight

No significant changes in body weight were observed in mice treated with this compound, indicating good tolerability at efficacious doses.[5]

Modulation of the Tumor Microenvironment

Beyond its direct anti-tumor effects, this compound has been shown to favorably modulate the tumor microenvironment (TME). Treatment with this compound leads to an increased infiltration of CD8+ T cells and innate immune cells into the tumor.[2][6] This immune-modulatory effect suggests a synergistic potential with immune checkpoint inhibitors. Indeed, combination therapy of this compound with an anti-PD-1 antibody resulted in enhanced anti-tumor immunity and prolonged survival in preclinical models.[2][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft/Syngeneic Model Study

Caption: Workflow for an In Vivo Syngeneic Tumor Model Study.

-

Tumor Cell Implantation: B16 melanoma cells are harvested and injected subcutaneously into the flank of C57BL/6J mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³), at which point mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally according to the specified dosing regimen (e.g., daily or intermittent). The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured every 2-3 days.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are excised and weighed, and survival is monitored.

Western Blot Analysis

-

Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for this compound strongly support its development as a promising therapeutic agent for solid tumors. Its potent pan-PI3K inhibitory activity translates to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo. Furthermore, the ability of this compound to modulate the tumor microenvironment and synergize with immunotherapy opens up exciting possibilities for combination treatment strategies. Further clinical investigation of this compound in patients with solid tumors is warranted.

References

- 1. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

KTC1101: A Pan-PI3K Inhibitor's Impact on Innate Immune Cells in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. Innate immune cells, the body's first line of defense, are key components of the TME, capable of both promoting and suppressing tumor growth. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer.[2]

KTC1101 is a novel, orally active pan-PI3K inhibitor that has demonstrated a dual mechanism of action: directly inhibiting tumor cell growth and dynamically enhancing the anti-tumor immune response.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on innate immune cells within the TME, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: PI3K Inhibition and Immune Modulation

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ).[2] While the α and β isoforms are ubiquitously expressed and their inhibition directly impacts tumor cell proliferation, the δ and γ isoforms are predominantly found in immune cells.[1] By inhibiting PI3Kδ and PI3Kγ, this compound can modulate the function of various immune cells, including innate immune cells like macrophages and neutrophils.[1] This inhibition effectively reduces the phosphorylation of downstream effectors such as AKT and mTOR, leading to cell cycle arrest in tumor cells and a shift in the immune landscape of the TME.[1][2]

Data Presentation: Quantitative Effects of this compound on Innate Immune Cells

The following tables summarize the quantitative data on the effects of this compound on innate immune cells, derived from preclinical studies.

| Cell Line | IC50 (nM) | Effect on Cell Cycle | Reference |

| PC3 | 20-130 | G1 Phase Arrest | [2] |

| TMD8 | 20-130 | G1 Phase Arrest | [2] |

| HSC2 | 20-130 | G1 Phase Arrest | [2] |

| HSC4 | 20-130 | G1 Phase Arrest | [2] |

| CAL33 | 20-130 | G1 Phase Arrest | [2] |

Table 1: In Vitro Anti-proliferative Activity of this compound. This table showcases the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50) and its effect on the cell cycle.

| PI3K Isoform | IC50 (nM) | Reference |

| PI3Kα | 3.72 | [2] |

| PI3Kβ | 36.29 | [2] |

| PI3Kδ | 1.22 | [2] |

| PI3Kγ | 17.09 | [2] |

Table 2: this compound Inhibitory Activity Against PI3K Isoforms. This table details the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms, as determined by the Adapta kinase assay.[2]

Quantitative data on the specific percentage changes in macrophage and neutrophil populations within the tumor microenvironment following this compound treatment is not yet publicly available in detail. The primary study indicates a significant increase in the infiltration of innate immune cells, which was assessed by methods such as flow cytometry and immunohistochemistry.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on innate immune cells.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol is designed to assess the effect of this compound on macrophage polarization, a key aspect of their function in the TME.

1. Cell Culture and Differentiation:

-

Culture bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.

-

Differentiate monocytes into macrophages using M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 5-7 days.

2. Macrophage Polarization and this compound Treatment:

-

For M2 polarization, stimulate macrophages with IL-4 and IL-13.

-

For M1 polarization, stimulate with LPS and IFN-γ.

-

Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

3. Analysis of Macrophage Phenotype:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) to quantify the percentage of each subpopulation.

-

qRT-PCR: Analyze the gene expression of M1-associated genes (e.g., INOS, TNFa, IL1B) and M2-associated genes (e.g., ARG1, IL10, TGFB).

-

ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-10) in the cell culture supernatant.

Protocol 2: Neutrophil Migration (Chemotaxis) Assay

This protocol evaluates the impact of this compound on the migratory capacity of neutrophils towards chemoattractants.

1. Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood or murine bone marrow using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[3]

2. Pre-incubation with this compound:

-

Resuspend the isolated neutrophils in an appropriate buffer and incubate with different concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[3]

3. Chemotaxis Assay (Boyden Chamber/Transwell Assay):

-

Place a chemoattractant (e.g., IL-8, fMLP) in the lower chamber of a Boyden chamber or Transwell plate.[3][4]

-

Add the pre-incubated neutrophil suspension to the upper chamber, which is separated by a porous membrane.[3][4]

-

Incubate the plate at 37°C in a humidified incubator for 1-2 hours.

-

Quantify the number of migrated cells in the lower chamber using a cell counter, a viability assay (e.g., CellTiter-Glo), or by staining and counting under a microscope.[4]

Protocol 3: In Vivo Tumor Microenvironment Analysis

This protocol outlines the steps to assess the in vivo effects of this compound on innate immune cell infiltration in a syngeneic mouse tumor model.

1. Animal Model and Treatment:

-

Implant a suitable cancer cell line (e.g., MC38, CT26) subcutaneously into immunocompetent mice.

-

Once tumors are established, treat the mice with this compound (e.g., via oral gavage) or a vehicle control, following a predetermined dosing schedule.

2. Tumor Collection and Processing:

-

At the end of the treatment period, excise the tumors.

-

For flow cytometry, digest the tumors into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).

-

For immunohistochemistry, fix the tumors in formalin and embed them in paraffin.

3. Immune Cell Profiling:

-

Flow Cytometry: Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify and quantify various innate immune cell populations, such as macrophages (F4/80+, CD11b+), M1 macrophages (CD80+, CD86+), M2 macrophages (CD206+, CD163+), and neutrophils (Ly6G+, CD11b+).

-

Immunohistochemistry (IHC): Stain the paraffin-embedded tumor sections with antibodies against specific markers for innate immune cells (e.g., F4/80 for macrophages, Ly6G for neutrophils) to visualize their localization and abundance within the tumor.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound's effects on innate immune cells.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's effect on innate immune cells.

Caption: Logical relationship of this compound's dual mechanism of action.

References

KTC1101: A Technical Guide for Researchers

An In-depth Technical Overview of the Pan-PI3K Inhibitor KTC1101 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is an orally active, potent pan-phosphoinositide 3-kinase (pan-PI3K) inhibitor that has demonstrated significant anti-tumor activity. It exerts its effects through a dual mechanism of action: directly inhibiting the proliferation of tumor cells and modulating the tumor microenvironment to enhance anti-tumor immune responses.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine.[4] A visual representation of its chemical structure is provided below.

Chemical Structure of this compound

Image Source: DempoChem[4]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine | [4] |

| CAS Number | 2764833-47-6 | [1][4][5] |

| Molecular Formula | C21H26F2N8O3 | [4] |

| Molecular Weight | 476.50 g/mol | [4] |

| SMILES | FC(F)C1=NC=2C(OC)=CC(N)=CC2N1C=3N=C(N=C(N3)N4CCOCCC4)N5CCOCC5 | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | >99% | [6] |

Pharmacological Properties and Mechanism of Action

This compound functions as a pan-PI3K inhibitor, targeting all Class I PI3K isoforms (α, β, δ, and γ).[2][6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[7] By inhibiting PI3K, this compound effectively downregulates the phosphorylation of downstream effectors, including Akt and mTOR, leading to cell cycle arrest and inhibition of tumor growth.[2][6]

References

- 1. This compound | Pan PI3K inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dempochem.com [dempochem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A novel pan-PI3K inhibitor this compound synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: KTC1101 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTC1101 is a novel pan-PI3K inhibitor that has demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines.[1][2][3] It functions by targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[4][5] this compound's dual mechanism of action involves not only the direct inhibition of tumor cell growth but also the modulation of the tumor microenvironment, enhancing anti-tumor immune responses.[1][2][3] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound, specifically using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action

This compound is a pan-inhibitor of Class I PI3K isoforms (α, β, δ, γ).[4] By inhibiting PI3K, this compound effectively reduces the phosphorylation of downstream effectors, primarily AKT and mTOR, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][6] This targeted inhibition of the PI3K/AKT/mTOR signaling pathway makes this compound a promising candidate for cancer therapy, both as a standalone treatment and in combination with immunotherapies like anti-PD-1.[1][2][3]

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate Cancer | ~20-130 |

| TMD8 | Diffuse Large B-cell Lymphoma | ~20-130 |

| HSC2 | Head and Neck Cancer | ~20-130 |

| HSC4 | Head and Neck Cancer | ~20-130 |

| CAL33 | Head and Neck Cancer | ~20-130 |

Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from cell viability assays demonstrating a dose-dependent anti-tumor activity.[1]

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]

Materials:

-

Cancer cell lines (e.g., PC3, TMD8, HSC2, HSC4, CAL33)

-

Complete cell culture medium (specific to cell line)

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

-

The next day, remove the medium from the wells and add 200 µL of the medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-